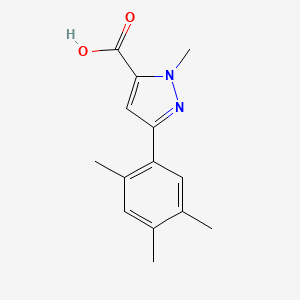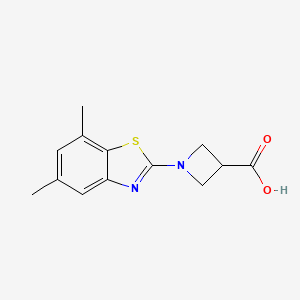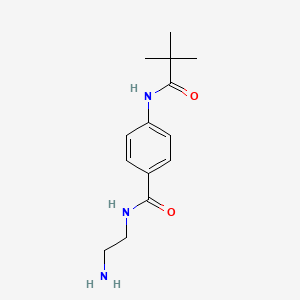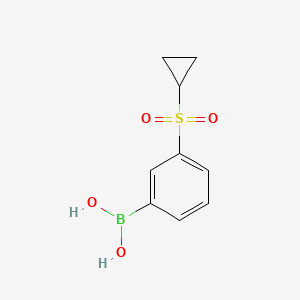
(3-(Cyclopropylsulfonyl)phenyl)boronic acid
説明
“(3-(Cyclopropylsulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1020204-12-9 . Its molecular weight is 226.06 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11BO4S/c11-10 (12)7-2-1-3-9 (6-7)15 (13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.06 . The density is 1.5±0.1 g/cm³, and it has a boiling point of 484.4±55.0 °C at 760 mmHg .科学的研究の応用
Boronic acids, including “(3-(Cyclopropylsulfonyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . Here are two broad applications:
-
Sensing Applications
- Field : Chemistry and Biochemistry .
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results or Outcomes : Detection can be at the interface of the sensing material or within the bulk sample .
-
Strain Sensor Applications
- Field : Material Science and Engineering .
- Application Summary : Conducting polymer-based hydrogels (CPHs), which can be made using boronic acids, are considered promising platforms for wearable and stretchable strain sensors .
- Methods of Application : CPHs take advantage of both conducting polymers and three-dimensional hydrogels, endowing them with great electrical properties and excellent mechanical features .
- Results or Outcomes : CPHs are used in practical applications such as health monitoring, human motion detection, sensory skin, and soft robotics .
-
Dynamic Click Chemistry
- Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications .
- Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in dynamic click chemistry. This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Methods of Application : The application involves the use of boronic acid-based compounds in reversible click chemistries .
- Results or Outcomes : The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Polymer Synthesis
- Field : Material Science, Medicine .
- Application Summary : Boronic Acid-Containing Polymers have found applications from materials to medicine .
- Methods of Application : The synthesis of these polymers involves the use of boronic acids .
- Results or Outcomes : The specific outcomes can vary greatly depending on the specific research study or application .
-
Iminoboronate and Salicylhydroxamic–Boronate Constituted Reversible Click Chemistries
- Field : Chemical Biology, Medicinal Chemistry, Biomedical Devices, and Material Chemistry .
- Application Summary : Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences. This includes iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
- Methods of Application : The application involves the use of boronic acid-based compounds in reversible click chemistries .
- Results or Outcomes : The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Boronic Acid-Containing Polymers
- Field : Materials to Medicine .
- Application Summary : Boronic Acid-Containing Polymers have found applications from materials to medicine .
- Methods of Application : The synthesis of these polymers involves the use of boronic acids .
- Results or Outcomes : The specific outcomes can vary greatly depending on the specific research study or application .
Safety And Hazards
特性
IUPAC Name |
(3-cyclopropylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGRCJSXOCMCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681875 | |
| Record name | [3-(Cyclopropanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopropylsulfonyl)phenyl)boronic acid | |
CAS RN |
1020204-12-9 | |
| Record name | [3-(Cyclopropanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




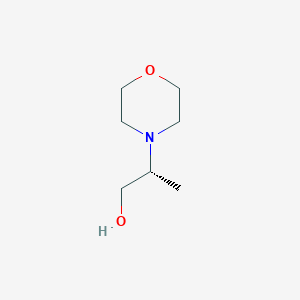


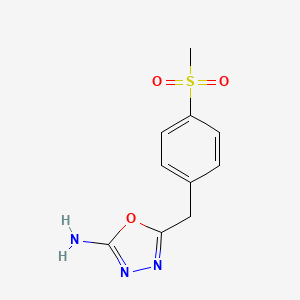
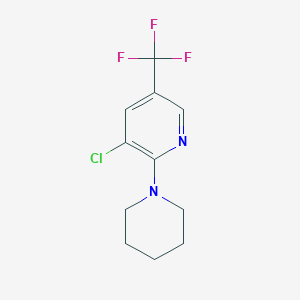
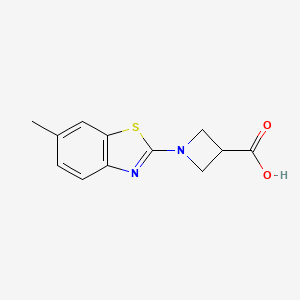
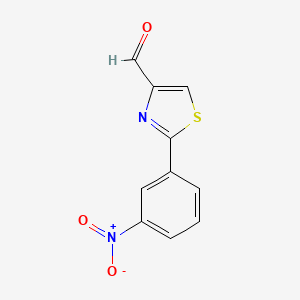
![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)
![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)
